molecular formula C20H21N3O5 B14991924 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

Cat. No.: B14991924
M. Wt: 383.4 g/mol
InChI Key: FOGLNJKESWKWQT-UHFFFAOYSA-N
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Description

N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 3,4-diethoxyphenyl group at position 4 and a 4-methoxybenzamide moiety at position 3 (Fig. 1). This compound is part of a broader class of acylated 3-aminofurazanes, which have been investigated for their antiplasmodial activities and structural diversity . The 3,4-diethoxy substitution on the phenyl ring enhances lipophilicity, while the 4-methoxy group on the benzamide may influence electronic interactions with biological targets.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H21N3O5/c1-4-26-16-11-8-14(12-17(16)27-5-2)18-19(23-28-22-18)21-20(24)13-6-9-15(25-3)10-7-13/h6-12H,4-5H2,1-3H3,(H,21,23,24)

InChI Key

FOGLNJKESWKWQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves multiple steps One common method starts with the preparation of 3,4-diethoxybenzohydrazide, which is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or diethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the benzamide and the phenyl ring attached to the oxadiazole. Table 1 summarizes representative compounds and their substituents.

Table 1: Structural Comparison of Selected Compounds

Compound Name Oxadiazole Substituent Benzamide Substituent Key Evidence
N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide (Target) 3,4-Diethoxyphenyl 4-Methoxybenzamide
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethoxy)benzamide 3,4-Diethoxyphenyl 3-Trifluoromethoxybenzamide
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide 3,4-Diethoxyphenyl 3-Trifluoromethylbenzamide
3-Chloro-N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide 3,4-Diethoxyphenyl 3-Chloro-4-methoxybenzamide
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide 4-Chlorophenyl 3-Fluorobenzamide

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups (e.g., ) exhibit stronger electron-withdrawing effects compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups.
  • Substituent Position : The 4-methoxy group in the target compound contrasts with 3-substituted analogs (e.g., 3-fluoro in ), which may sterically hinder or enhance interactions depending on the target's active site.

Key Observations :

  • Solvent Systems : DMF is commonly used due to its polar aprotic nature, facilitating nucleophilic acyl substitution.
  • Purification : Recrystallization (e.g., from CH₂Cl₂ or toluene) is preferred for high purity, while column chromatography is used for less crystalline products .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Melting Point (°C) Lipophilicity (Predicted logP) Thermal Stability Evidence
Target Compound Not reported ~3.5 (estimated) Likely high (diethoxy)
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluorobenzamide 250 ~3.0 Decomposes at 260°C
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide 178 ~2.8 Stable up to 200°C

Key Observations :

  • Melting Points : Higher melting points (e.g., 250–260°C) correlate with strong intermolecular forces, such as hydrogen bonding from amide groups or π-π stacking in aromatic systems .
  • Lipophilicity : The 3,4-diethoxy groups in the target compound increase logP compared to analogs with smaller substituents (e.g., -F or -Cl), enhancing membrane permeability .

Biological Activity

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antioxidant properties, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H21N3O4
  • Molecular Weight : 367.4 g/mol

The structure features a 1,2,5-oxadiazole ring substituted with a diethoxyphenyl group and an amide linkage to a 4-methoxybenzamide moiety. This unique combination may enhance its solubility and bioactivity compared to simpler oxadiazole derivatives.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting cancer cell proliferation.

In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : PANC-1 (pancreatic cancer), HEK293 (human embryonic kidney cells).
  • Results : The compound induced apoptosis in cancer cells and inhibited cell growth significantly compared to controls .

Antioxidant Properties

The antioxidant capabilities of this compound were evaluated through various assays:

  • CUPRAC Assay : Demonstrated significant free radical scavenging activity.
  • Enzyme Inhibition : The compound showed inhibitory effects on cholinesterases and glucosidases, which are critical in managing oxidative stress and metabolic disorders .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in metabolic pathways:

  • Cholinesterase Inhibition : Important for neuroprotective effects.
  • Glucosidase Inhibition : Could be beneficial in managing diabetes by slowing carbohydrate absorption.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
1,3,4-Oxadiazole Derivative AStructure AExhibits strong anticancer activity but lacks diethoxy substitution.
5-(Furan-2-yl)-1,3,4-Oxadiazol-2-carboxamideStructure BShows notable antimicrobial properties; different heterocyclic component.
1-(Phenyl)-1H-pyrazoleStructure CRelated to pyrazoles; distinct mechanism of action compared to oxadiazoles.

The presence of the diethoxyphenyl group in this compound is hypothesized to enhance its solubility and bioactivity compared to simpler derivatives.

Case Studies

Recent studies have highlighted the potential of oxadiazole derivatives in therapeutic applications:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that similar oxadiazole compounds exhibited significant cytotoxic effects on breast cancer cell lines through apoptotic pathways .
  • Antioxidant Activity Assessment : Another research highlighted that oxadiazole derivatives possess strong antioxidant properties that could mitigate oxidative stress-related diseases .

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